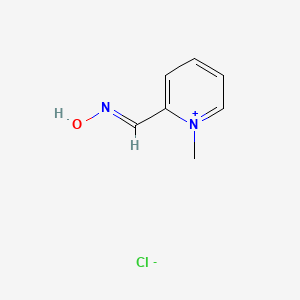

Pralidoxime Chloride

Description

Propriétés

IUPAC Name |

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent) | |

| Record name | Pralidoxime chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023495 | |

| Record name | Pralidoxime chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51-15-0, 14018-50-9 | |

| Record name | Pralidoxime chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime chloride [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pralidoxime chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pralidoxime Chloride in Organophosphate Poisoning: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms from muscle fasciculations to respiratory failure and death. Pralidoxime (B1201516) chloride (2-PAM), an oxime-based compound, serves as a critical antidote by reactivating the inhibited AChE. This technical guide provides an in-depth exploration of the molecular mechanism of pralidoxime's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding these intricacies is paramount for the development of more effective and broad-spectrum cholinesterase reactivators.

Pathophysiology of Organophosphate Poisoning

Organophosphates exert their toxicity by covalently binding to the serine hydroxyl group within the active site of AChE. This process, known as phosphorylation, renders the enzyme inactive.[1] The inactivation of AChE prevents the breakdown of acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses.[2] The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors, causing a toxidrome with a wide array of symptoms.[3]

Muscarinic effects (DUMBELS mnemonic):

-

D iarrhea

-

U rination

-

M iosis (pinpoint pupils)

-

B ronchospasm and B radycardia

-

E mesis

-

L acrimation

-

S alivation and S weating

Nicotinic effects :

-

Muscle fasciculations

-

Cramping

-

Weakness

-

Paralysis

-

Tachycardia

-

Hypertension

Central nervous system (CNS) effects can include anxiety, confusion, seizures, and respiratory depression. The primary cause of death in severe OP poisoning is respiratory failure resulting from a combination of bronchospasm, excessive bronchial secretions, and paralysis of the respiratory muscles.

The Core Mechanism: Pralidoxime-Mediated Reactivation of Acetylcholinesterase

Pralidoxime chloride is a quaternary ammonium (B1175870) oxime that functions as a nucleophilic catalyst to restore the function of phosphorylated AChE. Its primary action is to cleave the covalent bond between the organophosphate and the serine residue in the enzyme's active site.

The mechanism can be broken down into the following key steps:

-

Binding to the Anionic Site: The positively charged quaternary nitrogen of pralidoxime is electrostatically guided to the anionic site of the AChE active site, a region that normally binds the quaternary ammonium group of acetylcholine.

-

Nucleophilic Attack: The deprotonated oxime group (-C=N-OH → -C=N-O⁻) of pralidoxime, a potent nucleophile, attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.

-

Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the phosphorus atom and the serine hydroxyl group of the enzyme. A new, more stable phosphorylated oxime is formed.

-

Enzyme Reactivation and Dissociation: The phosphorylated oxime, along with the pralidoxime molecule, then dissociates from the active site, leaving behind a reactivated, functional acetylcholinesterase enzyme. The regenerated AChE can then resume its physiological role of hydrolyzing acetylcholine.

This reactivation process is a race against a phenomenon known as "aging."

The Critical Concept of "Aging"

"Aging" is a time-dependent process where the organophosphate-AChE conjugate undergoes a chemical modification, typically dealkylation, that strengthens the bond between the organophosphate and the enzyme. This process results in a negatively charged phosphoryl-enzyme complex that is resistant to reactivation by oximes. The rate of aging is highly dependent on the specific organophosphate compound; for some nerve agents like soman, aging can occur within minutes, while for certain pesticides, it may take hours to days. The clinical implication is that pralidoxime administration must be initiated promptly after organophosphate exposure to be effective.

Quantitative Data on Pralidoxime Efficacy and Pharmacokinetics

The effectiveness of pralidoxime can be quantified through in vitro reactivation assays and clinical trial outcomes. Its pharmacokinetic profile determines the dosing regimens required to maintain therapeutic concentrations.

In Vitro Acetylcholinesterase Reactivation

The ability of pralidoxime to reactivate AChE inhibited by various organophosphates has been studied extensively in vitro. The reactivation efficacy is dependent on the specific organophosphate, the concentration of pralidoxime, and the source of the enzyme.

| Organophosphate | Pralidoxime Concentration | Enzyme Source | Reactivation (%) | Citation(s) |

| Paraoxon | 100 µM | Human Erythrocyte AChE | < 25 | |

| Chlorpyrifos | 1 mM | Rat Brain Homogenate | Reactivation Observed | |

| Sarin | 1 mM | Rat Brain Homogenate | Reactivation Observed | |

| Soman | 1 mM | Rat Brain Homogenate | No Efficacy | |

| Tabun | 1 mM | Rat Brain Homogenate | No Efficacy | |

| VX | 1 mM | Rat Brain Homogenate | Reactivation Observed | |

| Russian VX | 1 mM | Rat Brain Homogenate | Reactivation Observed |

Note: "Reactivation Observed" indicates that the study reported reactivation but did not provide a specific percentage in the abstract.

Human Pharmacokinetic Parameters of this compound

Understanding the pharmacokinetic profile of pralidoxime is crucial for designing effective dosing strategies. A minimum plasma concentration of 4 µg/mL is generally considered necessary for therapeutic efficacy.

| Parameter | Value | Condition | Citation(s) |

| Cmax (Peak Plasma Concentration) | 7.5 ± 1.7 µg/mL | 1000 mg IM (Healthy Volunteers) | |

| 9.9 ± 2.4 µg/mL | 1000 mg IM (OP Poisoned Patients) | ||

| Tmax (Time to Peak Concentration) | 34 minutes | 1000 mg IM (Healthy Volunteers) | |

| 33 minutes | 1000 mg IM (OP Poisoned Patients) | ||

| Half-life (t½) | 74 - 77 minutes | ||

| Volume of Distribution (Vd) | 0.6 - 2.7 L/kg | ||

| Clearance (CL) | 7.2 ± 2.9 mL/min/kg | 1000 mg IM (Healthy Volunteers) | |

| 3.6 ± 1.5 mL/min/kg | 1000 mg IM (OP Poisoned Patients) | ||

| Steady-State Concentration | 22.2 mg/L (mean) | 15-50 mg/kg IV load, then 10-16 mg/kg/hr infusion (Pediatric) |

Clinical Trial Data

The clinical efficacy of pralidoxime has been a subject of debate, with some studies showing benefit and others not. The variability in outcomes may be due to differences in the type of organophosphate, the severity of poisoning, the timing of administration, and the dosing regimen of pralidoxime.

| Study | Dosing Regimen | Comparator | Key Findings | Citation(s) |

| Eddleston et al. (2009) | 2 g loading dose, then 0.5 g/h infusion | Saline Placebo | No significant improvement in survival; non-significant increase in mortality in the pralidoxime group. | |

| Pawar et al. (2006) | High-dose continuous infusion (1 g/h) | Intermittent bolus dosing | Reduced morbidity and mortality with high-dose continuous infusion. | |

| Cherian et al. (1997) | Infusion dose | Placebo | Increased mortality with pralidoxime infusion. |

Experimental Protocols

In Vitro Acetylcholinesterase Reactivation Assay

This protocol outlines a typical procedure for assessing the ability of pralidoxime to reactivate organophosphate-inhibited AChE in vitro, based on the principles of the Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)

-

Organophosphate inhibitor solution (e.g., paraoxon, diisopropyl fluorophosphate (B79755) - DFP)

-

This compound solution of varying concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Acetylthiocholine (ATCh) iodide solution (substrate)

-

Phosphate buffer (pH 7.4 or 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Enzyme Inhibition:

-

In the wells of a microplate, add a known concentration of AChE solution.

-

Add the organophosphate inhibitor solution to achieve a high level of inhibition (e.g., >90%).

-

Incubate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to complete.

-

-

Reactivation:

-

Add different concentrations of this compound solution to the inhibited enzyme wells.

-

Include a control well with the inhibited enzyme but without pralidoxime (to measure spontaneous reactivation).

-

Include a control well with uninhibited enzyme.

-

Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature to allow for reactivation.

-

-

Measurement of AChE Activity:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCh substrate solution.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

The percentage of reactivation can be calculated using the following formula:

-

Clinical Trial Methodology for Pralidoxime in OP Poisoning

This section outlines a general methodology for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of pralidoxime in patients with acute organophosphate poisoning.

Study Design:

-

Randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

-

Patients with a history of acute organophosphate insecticide ingestion.

-

Clinical features of cholinergic crisis.

-

Inhibition of red blood cell AChE activity below a certain threshold.

Exclusion Criteria:

-

Known allergy to pralidoxime.

-

Pregnancy.

-

Co-ingestion of other poisons.

-

Prior administration of an oxime before randomization.

Intervention:

-

Treatment Group: Standard care including atropine (B194438) and supportive measures, plus a this compound regimen (e.g., a 30 mg/kg loading dose over 30 minutes, followed by a continuous infusion of 8 mg/kg/h for up to 7 days).

-

Control Group: Standard care including atropine and supportive measures, plus a matching placebo (e.g., saline).

Primary Outcome Measures:

-

All-cause mortality at a specified time point (e.g., hospital discharge or 30 days).

Secondary Outcome Measures:

-

Need for mechanical ventilation.

-

Duration of mechanical ventilation.

-

Incidence of intermediate syndrome.

-

Total dose of atropine required.

-

Length of hospital stay.

Pharmacodynamic Assessments:

-

Serial measurements of red blood cell AChE activity to assess the degree of reactivation.

-

Plasma concentrations of pralidoxime to ensure therapeutic levels are achieved and maintained.

Visualizing the Molecular and Experimental Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex interactions and workflows involved in the action of pralidoxime.

Caption: Signaling pathway of AChE inhibition by organophosphates and reactivation by pralidoxime.

Caption: Experimental workflow for an in vitro AChE reactivation assay.

References

What is the chemical synthesis process for Pralidoxime Chloride?

An In-depth Technical Guide to the Chemical Synthesis of Pralidoxime Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (2-PAM Chloride), chemically known as 2-[(hydroxyimino)methyl]-1-methylpyridinium chloride, is a critical antidote for organophosphate poisoning.[1][] Its primary function is to reactivate acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds. This technical guide provides a comprehensive overview of the primary chemical synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Principal Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes, primarily differing in their starting materials. The most common pathways begin with pyridine-2-carboxaldehyde, 2-picoline (2-methylpyridine), or 2-chloromethylpyridine.

Route 1: Synthesis from Pyridine-2-Carboxaldehyde

This is the most direct and widely cited method for preparing Pralidoxime. It involves a two-step process: the formation of an oxime followed by quaternization of the pyridine (B92270) nitrogen.[1][3]

-

Oximation: Pyridine-2-carboxaldehyde is reacted with hydroxylamine (B1172632) to form the intermediate, pyridine-2-aldoxime (B213160).[1]

-

Quaternization (Methylation): The pyridine-2-aldoxime is then alkylated with a methylating agent to yield the final product. While methyl iodide is commonly used to produce Pralidoxime Iodide, obtaining the chloride salt requires either direct methylation with a chlorine-containing agent or a subsequent salt conversion step. A safer and more direct approach utilizes agents like methyl methanesulfonate (B1217627) or methyl p-toluenesulfonate, followed by treatment with hydrogen chloride.

Route 2: Synthesis from 2-Picoline (2-Methylpyridine)

This route involves the initial conversion of the methyl group of 2-picoline into an aldehyde, which then follows a similar path to Route 1. Several variations of this initial conversion exist.

-

Multi-step Oxidation: A classical approach involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement and hydrolysis to 2-pyridine methanol. This alcohol is then oxidized to pyridine-2-carboxaldehyde, which can be converted to this compound as in Route 1.

-

Direct Nitrosation: A more direct method involves the oxidation of 2-picoline to its N-oxide, followed by a nitrosation reaction to form 2-pyridine aldoxime.

-

Direct Methylation and Nitrosation: A patented process describes the initial methylation of 2-picoline with chloromethane (B1201357) to form 1,2-dimethylpyridine chloride. This intermediate then undergoes a nitrosation reaction with ethyl nitrite (B80452) to directly yield this compound.

Route 3: Synthesis from 2-Chloromethylpyridine

This pathway offers an alternative to starting with 2-picoline.

-

Oxime Formation: 2-Chloromethylpyridine is reacted with hydroxylamine in a buffered aqueous solution to yield pyridine-2-aldoxime.

-

Quaternization (Methylation): The resulting aldoxime is then methylated as described in Route 1 to produce this compound.

Experimental Protocols and Data

This section details the methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Pyridine-2-Aldoxime from Pyridine-2-Carboxaldehyde

-

Methodology: Pyridine-2-carboxaldehyde is treated with hydroxylamine. The resulting pyridine-2-aldoxime can then be isolated. While specific laboratory-scale procedures vary, a general approach involves dissolving hydroxylamine hydrochloride in a basic aqueous solution and then adding the pyridine-2-carboxaldehyde. The product often precipitates and can be collected by filtration.

Protocol 2: Synthesis of Pralidoxime Salts from Pyridine-2-Aldoxime

-

Methodology (using Methyl Methanesulfonate):

-

Pyridine-2-aldoxime is reacted with methyl methanesulfonate in acetonitrile. This reaction yields 2-PAM mesylate.

-

The resulting 2-PAM mesylate is then treated with dry hydrogen chloride gas in isopropanol.

-

This treatment results in the precipitation of this compound, which can be collected by filtration.

-

-

Methodology (using Methyl p-Toluenesulfonate):

-

Pyridine-2-aldoxime is reacted with methyl p-toluenesulfonate in toluene (B28343) to produce 2-PAM tosylate.

-

Similar to the mesylate salt, the 2-PAM tosylate is then converted to this compound by treatment with dry hydrogen chloride in isopropanol.

-

Protocol 3: Synthesis of this compound from 2-Methylpyridine (B31789) (Patented Route)

-

Methodology:

-

Methylation: 2-methylpyridine is reacted with chloromethane under pressure (0.3-0.8 MPa) at a temperature of 55-85 °C for 5-21 hours to obtain 1,2-dimethylpyridine chloride.

-

Nitrosation: An ethyl nitrite ethanol (B145695) solution is prepared by slowly adding 25% sulfuric acid to a mixture of sodium nitrite and absolute ethanol. This solution is then used for the nitrosation of the 1,2-dimethylpyridine chloride, which is cooled to between -20 °C and -10 °C, to yield a crude product of this compound.

-

Purification: The crude product is purified by recrystallization from an ethanol/water mixture.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis processes.

| Reaction Step | Starting Material | Reagents | Solvent | Yield | Reference |

| Synthesis of 2-PAM Mesylate | Pyridine-2-aldoxime | Methyl methanesulfonate | Acetonitrile | 90% | |

| Synthesis of 2-PAM Tosylate | Pyridine-2-aldoxime | Methyl p-toluenesulfonate | Toluene | 90% | |

| Conversion of 2-PAM Mesylate to 2-PAM Chloride | 2-PAM Mesylate | Dry Hydrogen Chloride | Isopropanol | 90% | |

| Conversion of 2-PAM Tosylate to 2-PAM Chloride | 2-PAM Tosylate | Dry Hydrogen Chloride | Isopropanol | 90% | |

| Synthesis of 2-Pyridine Aldoxime (from 2-picoline N-oxide via multi-step classical method) | Substituted 2-picoline N-oxides | Acetic anhydride, NaOH, SeO₂, Hydroxylamine | Multiple | 20-30% (overall) |

| Reaction Step | Parameter | Value | Reference |

| Methylation of 2-Methylpyridine (Patented Route) | Temperature | 55-85 °C | |

| Reaction Time | 5-21 hours | ||

| Pressure | 0.3-0.8 MPa |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the main synthesis routes for this compound.

Caption: Key synthesis pathways for this compound.

Caption: Workflow for synthesis via intermediate salts.

References

Pralidoxime Chloride: A Technical Guide to the Reactivation of Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pralidoxime (B1201516) Chloride (2-PAM) and its critical role in reactivating acetylcholinesterase (AChE) following inhibition by organophosphorus (OP) compounds. The document details the mechanism of action, presents quantitative efficacy data, outlines experimental protocols for assessing reactivation, and provides visualizations of key pathways and workflows.

Introduction: The Challenge of Organophosphate Poisoning

Organophosphorus compounds, widely used as pesticides and nerve agents, exert their toxicity by inhibiting acetylcholinesterase, a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[1] This inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, paralysis, and in severe cases, death.[2][3] Pralidoxime Chloride is a cornerstone of antidotal treatment, aiming to restore the function of the inhibited enzyme.[1][4]

Mechanism of Action: Reversing the Inhibition

The primary therapeutic action of this compound is the reactivation of phosphorylated AChE. Organophosphates phosphorylate a serine residue within the active site of AChE, forming a stable covalent bond that inactivates the enzyme. Pralidoxime, an oxime, acts as a nucleophilic agent, attacking the phosphorus atom of the organophosphate moiety bound to the enzyme. This action cleaves the phosphate-ester bond, regenerating the active acetylcholinesterase and forming a phosphorylated oxime, which is then released.

The effectiveness of pralidoxime is time-dependent and relies on administration before a process known as "aging" occurs. Aging is a chemical modification of the phosphorylated enzyme that renders it resistant to reactivation by oximes.

Below is a diagram illustrating the signaling pathway of AChE inhibition by organophosphates and its reactivation by this compound.

Caption: AChE Inhibition by Organophosphates and Reactivation by Pralidoxime.

Quantitative Efficacy of this compound

The efficacy of this compound in reactivating inhibited AChE varies significantly depending on the specific organophosphate inhibitor, the concentration of the reactivator, and the source of the enzyme. The reactivation process can be quantified by determining the kinetic constants: the reactivation rate constant (k_r) and the dissociation constant (K_D) of the phosphorylated enzyme-oxime complex.

In Vitro Reactivation Data

The following table summarizes the in vitro reactivation of AChE inhibited by various organophosphates upon treatment with this compound.

| Organophosphate Inhibitor | Pralidoxime Concentration (M) | Enzyme Source | Reactivation (%) | Reference |

| Paraoxon | 10⁻³ | Rat Brain Homogenate | Reactivated | |

| Chlorpyrifos | 10⁻³ | Rat Brain Homogenate | Reactivated | |

| Russian VX | 10⁻³ | Rat Brain Homogenate | Reactivated | |

| VX | 10⁻³ | Rat Brain Homogenate | Reactivated | |

| Sarin | 10⁻³ | Rat Brain Homogenate | Reactivated | |

| Paraoxon | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |

| Chlorpyrifos | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |

| Russian VX | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |

| VX | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation | |

| Sarin | 10⁻⁵ | Rat Brain Homogenate | No sufficient reactivation |

Note: "Reactivated" indicates that the study reported successful reactivation without specifying the exact percentage in the abstract.

Kinetic Constants of Reactivation

A comprehensive compilation of k_r and K_D values for this compound is challenging due to variations in experimental conditions across studies. However, the theoretical framework for these constants is crucial for understanding the reactivation process. The overall reactivation rate is often expressed as the second-order rate constant, k_r2, where k_r2 = k_r / K_D. Model calculations suggest that for an oxime to be effective, a k_r > 0.1 min⁻¹ and a K_D < 100 µM are minimal requirements in the absence of free organophosphate.

Experimental Protocols

The assessment of acetylcholinesterase reactivation by this compound is typically performed using in vitro assays. The following sections detail the methodologies for two common experimental approaches.

In Vitro AChE Reactivation Assay using Rat Brain Homogenate

This protocol is adapted from studies investigating the reactivation potential of pralidoxime against various organophosphate inhibitors.

Objective: To determine the percentage of reactivation of organophosphate-inhibited acetylcholinesterase by this compound.

Materials:

-

Rat brains

-

Phosphate (B84403) buffer (pH 8.0)

-

Organophosphate inhibitor solution

-

This compound solutions (e.g., 10⁻³ M and 10⁻⁵ M)

-

Apparatus for potentiostatic or spectrophotometric measurement of AChE activity

Procedure:

-

Enzyme Preparation: Prepare a 10% (w/v) rat brain homogenate in phosphate buffer.

-

Inhibition Step: Incubate the brain homogenate with the specific organophosphate inhibitor for 30 minutes to achieve approximately 95% inhibition of AChE activity.

-

Reactivation Step: Add the this compound solution to the inhibited enzyme preparation and incubate for 10 minutes at 25°C.

-

Activity Measurement: Measure the acetylcholinesterase activity using a suitable method (e.g., potentiostatic or Ellman's assay).

-

Calculation of Reactivation: The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_initial - Activity_inhibited)] * 100

The following diagram illustrates the experimental workflow for this assay.

References

A Technical Guide to the Basic Properties and Stability of Pralidoxime Chloride in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Pralidoxime Chloride and its stability characteristics in solution. The information herein is intended to support research, development, and formulation activities involving this critical antidote. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for stability assessment are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Basic Physicochemical Properties of this compound

This compound is a cholinesterase reactivator used to treat organophosphate poisoning.[] It is a white to yellowish-white crystalline powder.[] The specific activity of the drug resides in the 2-formyl-1-methylpyridinium ion and is independent of the particular salt employed.[2]

| Property | Value | References |

| Chemical Name | 2-formyl-1-methylpyridinium chloride oxime | [3] |

| Molecular Formula | C₇H₉ClN₂O | [] |

| Molecular Weight | 172.61 g/mol | |

| Melting Point | 215-225 °C (with decomposition) | |

| pKa | 7.63 - 8.0 | |

| Appearance | White, nonhygroscopic, crystalline powder |

Solubility

This compound exhibits high solubility in aqueous solutions.

| Solvent | Solubility | Temperature | References |

| Water | 640 mg/mL | 25 °C | |

| 0.1 N HCl | Freely soluble | Room Temperature | |

| 0.1 N NaOH | Soluble | Room Temperature | |

| Methanol | Freely soluble | Room Temperature | |

| Ethanol | Soluble | Room Temperature | |

| Phosphate Buffer (pH 6.8) | Slightly soluble | Room Temperature |

Stability of this compound in Solution

The stability of this compound in aqueous solutions is a critical factor in its formulation and storage. Degradation is influenced by several factors, including pH, temperature, and concentration.

Factors Affecting Stability

Caption: Factors influencing the stability of this compound in solution.

Summary of Stability Data

Concentrated aqueous solutions of this compound have been observed to degrade more rapidly than dilute solutions. The rate of degradation increases with increasing pH values between pH 1 and 3.2.

| Condition | Observation | References |

| pH | Degradation rate increases with increasing pH (between pH 1 and 3.2). | |

| Temperature | Stability is temperature-dependent; degradation is faster at higher temperatures. | |

| Concentration | Concentrated solutions (e.g., 50% w/v) degrade more rapidly than dilute solutions. | |

| Long-term Storage | Autoinjectors with 300 mg/mL solution stored at room temperature for 8-10 years showed over 90% of the active component remaining. | |

| Combined Formulation | Formulations containing Pralidoxime and atropine (B194438) at pH 4 demonstrated stability for over 5 years at 25 °C. |

Degradation Pathway

The degradation of this compound in acidic solution involves several key steps, leading to the formation of various products. The primary degradation products identified include 2-cyano-N-methylpyridinium chloride, 2-carboxy-N-methylpyridinium chloride, N-methyl-2-pyridone, 2-carbamoyl-N-methylpyridinium chloride, and 2-hydroxymethyl-N-methylpyridinium chloride.

Caption: Simplified degradation pathway of this compound in acidic solution.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and the increase in degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Experimental Workflow

References

The Development of Pralidoxime Chloride: A Technical Guide to a Cornerstone Nerve Agent Antidote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pralidoxime (B1201516) chloride (2-pyridine aldoxime methyl chloride, 2-PAM), a cornerstone in the medical management of organophosphate (OP) poisoning, represents a significant milestone in the rational design of antidotes. Developed in the mid-1950s amidst growing concerns over the use of OP compounds as both agricultural insecticides and chemical warfare agents, its creation marked a pivotal shift from symptomatic treatment to causal therapy. This technical guide provides a comprehensive overview of the historical development of pralidoxime chloride, detailing its mechanism of action, the key experimental findings that established its efficacy, and the methodologies behind these seminal studies. Quantitative data from critical in vitro and in vivo experiments are summarized, and core concepts are illustrated through detailed diagrams to provide a thorough resource for researchers in toxicology and drug development.

Introduction: The Urgent Need for a Cholinesterase Reactivator

The advent of highly toxic organophosphorus compounds in the pre-World War II era, initially for use as pesticides, soon led to their weaponization as nerve agents such as Sarin, Soman, Tabun, and VX.[1] These agents exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) through phosphorylation of a critical serine residue in the enzyme's active site.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in a cholinergic crisis characterized by muscle paralysis, respiratory failure, and death.[2][3]

Initial treatments, such as the muscarinic antagonist atropine (B194438), could only counteract the effects of acetylcholine at muscarinic receptors and did not address the underlying cause of enzyme inhibition or the effects at nicotinic receptors, such as paralysis of respiratory muscles.[4] This critical gap drove a concerted effort in the 1950s to develop a compound that could directly reactivate the inhibited AChE. This research culminated in the independent synthesis of pralidoxime in 1955 by Irwin B. Wilson and Silvia Ginsburg in the United States and by a team at the British Chemical Defence Experimental Establishment. The first successful human applications were reported in 1958 for treating pesticide poisoning, and it received U.S. FDA approval in 1964 for organophosphate poisoning.

Mechanism of Action: Nucleophilic Reactivation of AChE

Pralidoxime functions as a cholinesterase reactivator. Its mechanism is a targeted nucleophilic attack on the phosphorus atom of the organophosphate moiety bound to the AChE active site. The positively charged quaternary nitrogen of the pralidoxime molecule is electrostatically guided to the anionic site of the enzyme, positioning the oxime group in close proximity to the phosphorylated esteratic site. The nucleophilic oximate anion then attacks the phosphorus atom, cleaving the bond between the organophosphate and the serine residue, thereby regenerating the functional enzyme. The resulting phosphorylated oxime then detaches from the active site.

This reactivation is a time-sensitive process. The phosphorylated enzyme complex can undergo a process called "aging," where a dealkylation of the organophosphate-enzyme adduct occurs. This "aged" complex is significantly more stable and resistant to reactivation by oximes. The rate of aging varies depending on the specific nerve agent; for example, the half-life for Soman-inhibited AChE to age is approximately 2 minutes, underscoring the necessity for rapid administration of pralidoxime following exposure.

Figure 1: Pralidoxime's mechanism of action on inhibited AChE.

Preclinical Evaluation: In Vitro and In Vivo Studies

The efficacy of pralidoxime was established through extensive preclinical testing, including in vitro enzyme reactivation assays and in vivo animal protection studies.

In Vitro Reactivation of Inhibited Acetylcholinesterase

Early in vitro experiments were crucial for quantifying the ability of pralidoxime to reactivate AChE inhibited by various organophosphates. These studies demonstrated that pralidoxime's effectiveness is highly dependent on the chemical structure of the inhibiting agent.

Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Rat Brain AChE by Pralidoxime

| Inhibiting Agent | Pralidoxime Conc. (M) | % Reactivation | Reference |

|---|---|---|---|

| Sarin | 10⁻⁵ | 9% | |

| 10⁻³ | 54% | ||

| VX | 10⁻⁵ | 0% | |

| 10⁻³ | 34% | ||

| Russian VX | 10⁻⁵ | 0% | |

| 10⁻³ | 70% | ||

| Soman | 10⁻⁵ | 0% | |

| 10⁻³ | 7% | ||

| Tabun | 10⁻⁵ | 0% | |

| 10⁻³ | 4% | ||

| Cyclosarin | 10⁻⁵ | 0% |

| | 10⁻³ | 0% | |

Data from studies on rat brain homogenate. It's important to note that a concentration of 10⁻³ M is not typically achievable in humans with therapeutic doses.

In Vivo Efficacy and Protection Studies

Animal studies provided essential data on the protective effects of pralidoxime in a living system. These experiments typically involved challenging animals with lethal doses of nerve agents and then administering the antidote. The primary endpoint was often survival, and the results were used to calculate a Protective Ratio (PR), which is the ratio of the LD50 of the agent in treated animals to the LD50 in untreated animals.

Table 2: In Vivo Efficacy of this compound Against Nerve Agent Poisoning in Guinea Pigs

| Nerve Agent | Treatment | LD₅₀ (µg/kg, s.c.) | Protective Ratio | Reference |

|---|---|---|---|---|

| Aldicarb | Saline | 1340 | - | |

| Atropine + 2-PAM Cl | 2650 | 2.0 | ||

| Methomyl | Saline | 1180 | - | |

| Atropine + 2-PAM Cl | 3440 | 2.9 | ||

| Sarin | Untreated (i.g.) | 490.9 | - |

| | Atropine + 2-PAM@bio-MOF-1 | >736.4 (100% survival) | >1.5 | |

Note: Data is compiled from different studies with varying methodologies. The study by Brittain et al. (2016) used a combination therapy of atropine and pralidoxime, noting that protection was primarily mediated by atropine for carbamates. The study by Li et al. (2022) used a novel delivery vehicle for pralidoxime against Sarin.

Experimental Methodologies

Standardized protocols were developed to ensure the reproducibility and comparability of data across different laboratories.

In Vitro AChE Reactivation Assay (Modified Ellman's Method)

The most common method for measuring AChE activity and its reactivation is the spectrophotometric assay developed by Ellman and colleagues.

Protocol:

-

Enzyme Source: A homogenate of brain tissue (e.g., 10% w/v rat brain homogenate) or purified erythrocyte AChE is prepared in a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

-

Inhibition Step: The enzyme preparation is incubated with a specific concentration of the organophosphate inhibitor for a set period (e.g., 30 minutes) to achieve a high degree of inhibition (e.g., >95%).

-

Reactivation Step: this compound is added to the inhibited enzyme solution at various concentrations (e.g., 10⁻⁵ M and 10⁻³ M) and incubated for a defined time (e.g., 10 minutes at 25°C).

-

Activity Measurement: The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) (ATCI), and the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Detection: Active AChE hydrolyzes ATCI into thiocholine (B1204863) and acetate. The thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at ~412 nm.

-

Calculation: The rate of color change is proportional to the AChE activity. The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of both the uninhibited (control) and inhibited enzymes.

Figure 2: General workflow for an in vitro AChE reactivation assay.

In Vivo Animal Protection Study

These studies are critical for evaluating an antidote's efficacy under physiological conditions.

Protocol:

-

Animal Model: A suitable animal model is selected, commonly guinea pigs, mice, or rats.

-

Agent Challenge: Animals are challenged with the organophosphate agent, typically via subcutaneous (s.c.), intramuscular (i.m.), or percutaneous administration, at doses calculated around the predetermined LD50.

-

Antidote Administration: At a specific time point after the agent challenge (e.g., at the first sign of cholinergic symptoms or after a fixed interval like 5 minutes), the animals are treated with the antidote regimen. This often includes pralidoxime in combination with atropine, administered intramuscularly.

-

Observation: The animals are monitored for a set period (e.g., 24 or 48 hours) for toxic signs and mortality.

-

Data Analysis: The LD50 of the nerve agent is calculated for both the treated and untreated (control) groups. The Protective Ratio is then determined by dividing the LD50 of the treated group by the LD50 of the control group. In some studies, tissue samples may be collected to measure AChE activity levels.

Pharmacokinetics and Clinical Considerations

The clinical effectiveness of pralidoxime is governed by its pharmacokinetic profile. It is rapidly eliminated from the body, primarily through renal excretion, with a reported half-life of approximately 0.8 to 2.7 hours. Peak plasma concentrations are achieved within 5-15 minutes following intravenous administration. Studies have established that a minimum plasma concentration of 4 mg/L is necessary to provide adequate protection against organophosphate compounds. This pharmacokinetic profile necessitates a dosing regimen that typically involves an initial loading dose followed by a continuous intravenous infusion to maintain therapeutic levels.

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t₁/₂) | 0.8 - 2.7 hours | |

| Time to Peak Plasma Conc. (IV) | 5 - 15 minutes | |

| Therapeutic Plasma Conc. | ≥ 4 mg/L |

| Primary Route of Elimination | Renal Excretion | |

Conclusion and Future Directions

The development of this compound was a landmark achievement in toxicology and emergency medicine, providing the first causal treatment for nerve agent poisoning. The historical studies outlined in this guide established its fundamental mechanism and therapeutic potential. However, the limitations of pralidoxime, including its variable efficacy against different nerve agents (particularly Soman and Tabun), poor penetration of the blood-brain barrier, and the critical time window for administration due to aging, have been well-documented.

While pralidoxime remains a standard of care, its historical development and known shortcomings continue to fuel research into new generations of oximes and other novel antidotes. Current research focuses on developing broader-spectrum reactivators, compounds with improved blood-brain barrier penetration, and alternative therapeutic strategies. The foundational work on pralidoxime serves as a crucial benchmark and a guide for the continued development of more effective medical countermeasures against organophosphate poisoning.

References

- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of this compound. A comparative study in healthy volunteers and in organophosphorus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Methodological & Application

Application Note: HPLC-Based Quantification of Pralidoxime Chloride

Introduction

Pralidoxime (B1201516) Chloride (2-PAM) is a critical cholinesterase reactivator used as an antidote to organophosphate poisoning. Accurate and reliable quantification of Pralidoxime Chloride in pharmaceutical formulations is essential for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high specificity, sensitivity, and precision. This document provides detailed protocols for various reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound, suitable for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of different HPLC methods for this compound analysis, facilitating easy comparison.

| Parameter | Method 1 (USP General Method) | Method 2 (Ion-Pairing RP-HPLC) | Method 3 (Chaotropic Salt RP-HPLC) | Method 4 (Simultaneous Quantification with Eserine) |

| Stationary Phase | C18, 5 µm, 3-5 mm x 25 cm | C18 | C18 | C18 |

| Mobile Phase | Acetonitrile (B52724) and Tetraethylammonium (B1195904) chloride solution (52:48) | 52% Acetonitrile, 48% aqueous solution (0.005 M Phosphoric Acid, 0.001 M Tetraethylammonium Chloride) | Acetonitrile and water with Sodium Hexafluorophosphate (NaPF6) | Acetonitrile, 10 mM Potassium Dihydrogen Phosphate, 10 mM Heptane-1-sulfonic acid sodium salt monohydrate in water (30:70, v/v), pH 3.0 |

| Flow Rate | ~1.2 mL/min | Not Specified | Not Specified | 1.0 mL/min |

| Detection (UV) | 270 nm[1] | 270 nm[2][3] | 270 nm[4] | 238 nm[5] |

| Linearity Range | Not Specified | >0.9999 correlation coefficient | Not Specified | 5-25 µg/mL |

| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.008 µg/mL |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 0.026 µg/mL |

| Precision (RSD) | Not Specified | 1.0% and 1.5% for replicate determinations | Not Specified | < 2.0% |

| Accuracy (Recovery) | Not Specified | 99.9% from spiked placebo | 99.02–99.55% | Not Specified |

Experimental Protocols

Method 1: USP General Method

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.

1. Materials and Reagents:

-

This compound Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Tetraethylammonium chloride

-

Phosphoric acid

-

Water (HPLC grade)

-

Pyridine-2-aldoxime (B213160) (for system suitability)

2. Chromatographic Conditions:

-

Column: C18, 5 µm, 3-5 mm x 25 cm

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and Tetraethylammonium chloride solution (52:48).

-

Tetraethylammonium chloride solution preparation: Dissolve about 170 mg of tetraethylammonium chloride in a 1-liter volumetric flask containing 3.4 mL of dilute phosphoric acid solution and dilute with water.

-

Dilute phosphoric acid solution preparation: Transfer 10 mL of phosphoric acid to a 100-mL volumetric flask containing 50 mL of water, mix, and dilute to volume with water.

-

-

Flow Rate: Approximately 1.2 mL/min.

-

Injection Volume: About 15 µL.

-

Detector: UV at 270 nm.

3. Standard Solution Preparation:

-

Prepare a stock solution of USP this compound RS in water with a known concentration of about 1.25 mg/mL.

-

Pipette 2.0 mL of this stock solution into a 100-mL volumetric flask and dilute to volume with the Mobile Phase.

4. Sample Preparation:

-

Accurately weigh about 62.5 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with water, and mix.

-

Filter the solution.

-

Pipette 2.0 mL of the filtered solution into a 100-mL volumetric flask and dilute to volume with the Mobile Phase.

5. System Suitability:

-

Prepare a solution of pyridine-2-aldoxime in water (0.65 mg/mL).

-

Transfer 2.0 mL of this solution and 2.0 mL of the Standard solution into a 100-mL volumetric flask, and dilute with the Mobile Phase.

-

The resolution between the pyridine-2-aldoxime and this compound peaks should be satisfactory.

6. Analysis:

-

Inject the standard and sample solutions into the chromatograph and record the peak responses.

-

Calculate the quantity of this compound in the sample by comparing the peak area with that of the standard.

Method 2: Ion-Pairing RP-HPLC for Stability Indicating Assay

This method is designed for the simultaneous determination of this compound and its major decomposition products.

1. Materials and Reagents:

-

This compound

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Tetraethylammonium chloride

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

Column: Reversed-phase C18.

-

Mobile Phase: 52% acetonitrile and 48% aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride.

-

Detector: UV at 270 nm.

3. Sample and Standard Preparation:

-

Prepare standard solutions of this compound and its potential degradation products in the mobile phase.

-

Dissolve and dilute samples in the mobile phase to achieve a concentration within the linear range of the assay.

4. Analysis:

-

Inject the prepared solutions into the HPLC system.

-

Identify and quantify this compound and its decomposition products based on their retention times and peak areas relative to the standards. This method has shown high specificity and accuracy with a recovery of 99.9%.

Method 3: Chaotropic Chromatography Method

This novel RP-HPLC method utilizes a chaotropic salt as a mobile phase additive to enhance the retention of the highly hydrophilic this compound.

1. Materials and Reagents:

-

This compound

-

Pyridine-2-aldoxime (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Sodium Hexafluorophosphate (NaPF6)

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

Column: Reversed-phase C18.

-

Mobile Phase: A suitable mixture of acetonitrile and water containing Sodium Hexafluorophosphate (NaPF6) as a chaotropic salt.

-

Detector: UV at 270 nm.

3. Sample and Standard Preparation:

-

For autoinjector samples, dilute the solution containing this compound with deionized water.

-

A final dilution with the mobile phase is performed before filtration through a 0.2 µm PTFE syringe filter.

-

Prepare standard solutions of this compound and the internal standard in the mobile phase.

4. Analysis:

-

Inject the samples and standards into the HPLC system.

-

Quantify this compound using the internal standard method. This method is presented as a robust alternative to ion-pairing chromatography.

Visualizations

Caption: General experimental workflow for HPLC analysis of this compound.

Caption: Logical relationships of different HPLC strategies for this compound quantification.

References

- 1. uspbpep.com [uspbpep.com]

- 2. High-performance liquid chromatographic determination of this compound and its major decomposition products in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development and validation of a reverse phase liquid chromatography method for the simultaneous quantification of eserine and this compound in drugs-in-adhesive matrix type transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Pralidoxime Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralidoxime chloride, also known as 2-PAM, is a critical antidote for poisoning by organophosphorus (OP) compounds, including pesticides and nerve agents.[1][2] OPs exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE), which is essential for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms ranging from muscle twitching and excessive salivation to convulsions and respiratory failure.[1] this compound functions by reactivating the phosphorylated AChE, thereby restoring its normal function.[1]

These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy, focusing on its ability to reactivate inhibited AChE and its cytotoxic profile in a relevant neuronal cell line.

Signaling Pathway of AChE Inhibition and Reactivation

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by organophosphates and its subsequent reactivation by this compound.

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by Pralidoxime.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the general workflow for the in vitro evaluation of this compound's efficacy.

Caption: Workflow for in vitro testing of this compound.

Key Experimental Protocols

Acetylcholinesterase (AChE) Reactivation Assay

This protocol is adapted from a method utilizing rat brain homogenate as the source of AChE.

Objective: To determine the percentage of AChE reactivation by this compound after inhibition by an organophosphate.

Materials:

-

Rat brain homogenate (10% w/v in phosphate (B84403) buffer)

-

Organophosphate inhibitor (e.g., paraoxon, sarin)

-

This compound

-

Phosphate buffer (pH 8.0)

-

Acetylcholine iodide (AChI) solution (Substrate)

-

Potentiostatic titrator or spectrophotometer with Ellman's reagent (DTNB)

Procedure:

-

Enzyme Inhibition:

-

Incubate the 10% (w/v) rat brain homogenate with the specific organophosphate inhibitor for 30 minutes at 25°C to achieve approximately 95-96% inhibition of AChE activity.

-

-

Reactivation:

-

Add this compound to the inhibited enzyme preparation at various final concentrations (e.g., 10⁻⁵ M and 10⁻³ M).

-

Incubate for 10 minutes at 25°C.

-

-

Measurement of AChE Activity:

-

Measure the AChE activity using a potentiostatic method with AChI as the substrate or a spectrophotometric method (Ellman's assay).

-

Include the following controls:

-

a₀ (Normal Activity): Activity of the intact enzyme without inhibitor or reactivator.

-

aᵢ (Inhibited Activity): Activity of the enzyme after incubation with the organophosphate inhibitor only.

-

aᵣ (Reactivated Activity): Activity of the inhibited enzyme after incubation with this compound.

-

-

-

Calculation of Reactivation Percentage:

-

Calculate the percentage of reactivation using the following formula: % Reactivation = 100 - [100 * (a₀ - aᵣ) / (a₀ - aᵢ)]

-

Cell Viability Assays

To assess the cytotoxic potential of this compound and its ability to protect neuronal cells from organophosphate-induced cell death, standard cell viability assays can be employed using a human neuroblastoma cell line such as SH-SY5Y.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include vehicle-only wells as a control.

-

Incubate for 24 to 48 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value.

-

Objective: To evaluate the ability of this compound to protect neuronal cells from membrane damage induced by an organophosphate.

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

Organophosphate (e.g., paraoxon)

-

This compound

-

LDH Cytotoxicity Assay Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed SH-SY5Y cells as described for the MTT assay.

-

Treat the cells with:

-

Vehicle control (spontaneous LDH release)

-

Organophosphate alone

-

This compound alone

-

Organophosphate and this compound co-treatment

-

Lysis buffer (maximum LDH release)

-

-

-

Sample Collection:

-

After the desired incubation period (e.g., 24 hours), centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer the supernatant to a new 96-well plate.

-

-

LDH Reaction:

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

-

Measurement and Analysis:

-

Add the stop solution from the kit.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.

-

Data Presentation

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by this compound

| Organophosphate Inhibitor | This compound Concentration (M) | % AChE Reactivation |

| Paraoxon | 10⁻⁵ | Not significant |

| 10⁻³ | Significant | |

| Chlorpyrifos | 10⁻⁵ | Not significant |

| 10⁻³ | Significant | |

| Russian VX | 10⁻⁵ | Not significant |

| 10⁻³ | Significant | |

| VX | 10⁻⁵ | Not significant |

| 10⁻³ | Significant | |

| Sarin | 10⁻⁵ | Not significant |

| 10⁻³ | Significant | |

| Tabun | 10⁻⁵ | Not significant |

| 10⁻³ | Not significant | |

| Soman | 10⁻⁵ | Not significant |

| 10⁻³ | Not significant | |

| Cyclosarin | 10⁻⁵ | Not significant |

| 10⁻³ | Not significant | |

| Data adapted from a study using rat brain homogenate. "Not significant" indicates poor reactivation. |

Table 2: Cytotoxicity of this compound in SH-SY5Y Cells

| Parameter | Value |

| IC₅₀ (µM) | To be determined experimentally |

| Incubation Time (hours) | 24 / 48 |

| Assay Method | MTT |

| No specific IC₅₀ value for this compound in SH-SY5Y cells was found in the surveyed literature. This value should be determined using the provided protocol. |

Conclusion

The provided protocols and data offer a framework for the in vitro evaluation of this compound's efficacy as an AChE reactivator. The AChE reactivation assay is a direct measure of its primary mechanism of action, while the cell viability assays provide essential information on its cytotoxic profile and potential protective effects in a neuronal context. These in vitro methods are valuable tools for the preclinical assessment and development of antidotes for organophosphate poisoning.

References

Preparation of Pralidoxime Chloride Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralidoxime Chloride, also known as 2-PAM, is a critical cholinesterase reactivator used as an antidote to organophosphate pesticide and nerve agent poisoning.[1][][3] Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds.[][3] In a laboratory setting, the precise preparation of this compound solutions is paramount for accurate and reproducible experimental results in toxicology studies, drug efficacy screening, and formulation development. These application notes provide detailed protocols for the preparation, quality control, and storage of this compound solutions for research purposes.

Physicochemical Properties

This compound is an odorless, white, nonhygroscopic, crystalline powder. It is highly soluble in water, a characteristic that makes it well-suited for aqueous solution preparations.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Solubility and Physical Properties

| Property | Value | Reference |

| Solubility in Water (25°C) | 640 mg/mL | |

| Melting Point | 215-225°C (with decomposition) | |

| Molecular Weight | 172.61 g/mol | |

| Appearance | White to off-white crystalline powder |

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Reference |

| Powder | Room Temperature (20-25°C) | 3 years at -20°C, 2 years at 4°C | |

| Reconstituted Solution (in solvent) | -80°C | 6 months | |

| Reconstituted Solution (in solvent) | -20°C | 1 month | |

| Autoinjector Cartridges (300 mg/mL) | Room Temperature | > 2 years |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol details the preparation of a high-concentration stock solution, which can be further diluted for various experimental needs.

Materials:

-

This compound powder (reagent grade or higher)

-

Sterile Water for Injection, USP

-

Sterile 50 mL conical tubes or volumetric flasks

-

Calibrated analytical balance

-

Magnetic stirrer and stir bar

-

Sterile syringe filters (0.22 µm)

-

Sterile storage vials

Procedure:

-

Weighing: Accurately weigh 1000 mg of this compound powder using a calibrated analytical balance.

-

Dissolution: Transfer the powder to a sterile 50 mL conical tube or a 20 mL volumetric flask. Add approximately 15 mL of Sterile Water for Injection.

-

Mixing: Place a sterile magnetic stir bar in the tube/flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved. The solution should be clear and colorless to yellowish.

-

Volume Adjustment: Once fully dissolved, add Sterile Water for Injection to bring the final volume to 20 mL. This results in a 50 mg/mL concentration.

-

Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the sterile solution into appropriate volumes in sterile cryovials or other suitable storage containers. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 10 mg/mL this compound Working Solution

This protocol describes the dilution of the stock solution to a common working concentration.

Materials:

-

50 mg/mL this compound stock solution (from Protocol 1)

-

Sterile Normal Saline for Injection, USP, or other appropriate buffer

-

Sterile conical tubes or volumetric flasks

-

Calibrated pipettes

Procedure:

-

Calculation: Determine the required volume of the stock solution. To prepare 10 mL of a 10 mg/mL working solution, you will need 2 mL of the 50 mg/mL stock solution (V1 = (C2 * V2) / C1).

-

Dilution: In a sterile tube or flask, add 8 mL of sterile normal saline.

-

Mixing: Using a calibrated pipette, add 2 mL of the 50 mg/mL this compound stock solution to the saline. Gently mix the solution by inversion or vortexing.

-

Storage: Use the working solution immediately or store it at 2-8°C for short-term use (consult stability data for your specific buffer). For longer storage, refer to the recommendations in Table 2.

Quality Control

Ensuring the quality of prepared solutions is crucial for experimental validity.

pH Measurement: The pH of a freshly reconstituted solution is typically between 3.5 and 4.5. Verify the pH of your prepared solution using a calibrated pH meter. Adjust with sodium hydroxide (B78521) if necessary, though this is generally done during commercial manufacturing.

Visual Inspection: Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.

Purity and Degradation Analysis: For long-term studies or when solution stability is a concern, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound and identify any degradation products. Common decomposition products include 2-carboxy-N-methylpyridinium chloride, N-methyl-2-pyridone, and others.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows for its laboratory preparation.

Caption: Mechanism of this compound action in organophosphate poisoning.

References

Application Notes and Protocols for In Vivo Assessment of Pralidoxime Chloride's Antidotal Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralidoxime (B1201516) chloride (2-PAM) is a critical oxime-based antidote used to counteract the toxic effects of organophosphate (OP) poisoning. OPs, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms ranging from muscle twitching and respiratory distress to seizures and death.[1][2] Pralidoxime chloride functions by reactivating the phosphorylated AChE, thereby restoring normal synaptic function.[3][4] Its primary action is to restore acetylcholinesterase activity at nicotinic sites, alleviating muscle weakness, fasciculations, and paralysis.[5]

These application notes provide detailed protocols for in vivo models designed to assess the antidotal efficacy of this compound. The included methodologies and data presentation formats are intended to guide researchers in the preclinical evaluation of this vital antidote.

Data Presentation: Quantitative Assessment of this compound Efficacy

The following tables summarize key quantitative data from preclinical in vivo studies, offering a comparative overview of this compound's effectiveness in various animal models and against different OP agents.

| Animal Model | Organophosphate | This compound Dose | Outcome Measure | Result | Reference |

| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 10 mg/kg, i.m. | Reversal of Respiratory Toxicity | No significant improvement | |

| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 50 mg/kg, i.m. | Reversal of Respiratory Toxicity | Non-significant improvement | |

| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 100 mg/kg, i.m. | Reversal of Respiratory Toxicity | Non-significant improvement | |

| Male F1B6D2 Mice | Diethylparaoxon (0.5 mg/kg, s.c.) | 150 mg/kg, i.m. | Reversal of Respiratory Toxicity | Significant reversal of all respiratory parameters | |

| Male Balb/c Mice | Paraoxon (B1678428) (8 mg/kg) | 100 mg/kg (with Atropine (B194438) 4 mg/kg), oral gavage | Survival at 4 hours | 87% (13 out of 15) | |

| Male Balb/c Mice | Paraoxon (8 mg/kg) | Water (Control) | Survival at 4 hours | 27% (6 out of 22) |

Table 1: Efficacy of this compound in Reversing Organophosphate-Induced Toxicity in Mice. This table presents data on the dose-dependent effects of this compound on respiratory toxicity and survival in mice exposed to organophosphates.

| Animal Model | Organophosphate | This compound Treatment | Tissue | AChE Reactivation (% of naive) | Reference |

| BALB/c Mice | Paraoxon (0.85x LD50) | 25 mg/kg (free 2-PAM) | Brain | ~40% | |

| BALB/c Mice | Paraoxon (0.85x LD50) | 25 mg/kg (scL-2PAM*) | Brain | ~70% | |

| Rat | Various OPs | 10⁻³ M (in vitro) | Brain Homogenate | Effective for paraoxon, chlorpyrifos, VX, sarin | |

| Rat | Various OPs | 10⁻⁵ M (in vitro) | Brain Homogenate | No sufficient reactivation |

*scL-2PAM is a novel nanocomplex formulation of pralidoxime.

Table 2: Acetylcholinesterase (AChE) Reactivation by this compound. This table summarizes the extent of AChE reactivation in the brain of mice and in rat brain homogenates following exposure to organophosphates and treatment with this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Mouse Model of Organophosphate-Induced Respiratory Toxicity

This protocol details the methodology for evaluating the dose-dependent effects of this compound on respiratory function in mice exposed to the organophosphate diethylparaoxon.

Materials:

-

Male F1B6D2 mice

-

Diethylparaoxon (Sigma-Aldrich)

-

This compound (Contrathion®, SERB Laboratory)

-

Isotonic saline solution

-

Whole-body plethysmography system

-

Infrared telemetry system for temperature monitoring

Procedure:

-

Animal Acclimatization: House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.

-

Preparation of Solutions:

-

Prepare a solution of diethylparaoxon in isotonic saline.

-

Prepare solutions of this compound in isotonic saline at concentrations corresponding to doses of 10, 50, 100, and 150 mg/kg.

-

-

Induction of Organophosphate Poisoning:

-

Administer a subcutaneous (s.c.) injection of diethylparaoxon at a dose of 0.5 mg/kg, which corresponds to 50% of the median lethal dose (MLD50).

-

-

Treatment Administration:

-

Thirty minutes after the administration of diethylparaoxon, administer a single intramuscular (i.m.) injection of this compound at doses of 10, 50, 100, or 150 mg/kg. A control group should receive an equivalent volume of saline.

-

-

Assessment of Respiratory Function:

-

Measure ventilation at rest using a whole-body plethysmography system at baseline and at regular intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) post-diethylparaoxon injection.

-

Record respiratory parameters including respiratory frequency (f), tidal volume (VT), minute ventilation (VE), inspiratory time (TI), and expiratory time (TE).

-

-

Monitoring of Clinical Signs and Temperature:

-

Observe and record clinical signs of toxicity such as fasciculations, prostration, salivation, and urination at regular intervals.

-

Monitor core body temperature using infrared telemetry.

-

-

Data Analysis:

-

Express respiratory data as mean ± SEM.

-

Use appropriate statistical tests (e.g., non-parametric tests) to compare the different treatment groups with the control group.

-

Protocol 2: Evaluation of this compound on Survival in a Mouse Model of Acute Organophosphate Poisoning

This protocol outlines a method to assess the efficacy of orally administered this compound in preventing mortality in mice exposed to a lethal dose of the organophosphate paraoxon.

Materials:

-

Male Balb/c mice

-

Paraoxon

-

Atropine sulfate (B86663)

-

This compound

-

Distilled water

-